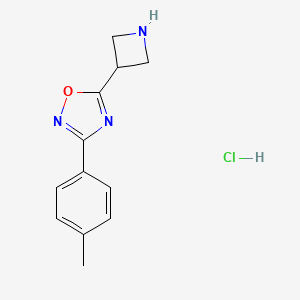

5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride

Overview

Description

5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride (5-AOMe-ODA-HCl) is a small molecule that has been studied extensively in recent years due to its potential applications in pharmaceuticals, agriculture, and materials science. 5-AOMe-ODA-HCl is a versatile compound with a wide range of properties, including its ability to act as a ligand, a catalyst, and an inhibitor.

Scientific Research Applications

Synthesis and Characterization

- Chemical Synthesis : A range of azetidinone derivatives, including those related to 5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole, have been synthesized and characterized using various spectroscopic techniques. These compounds are prepared through cyclocondensation reactions, highlighting the versatility of azetidinones in chemical synthesis (Prajapati & Thakur, 2014).

Antimicrobial Activity

- Antibacterial and Antifungal Properties : Studies have demonstrated that azetidinone derivatives exhibit significant antimicrobial activity. This includes effective action against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest their potential as antimicrobial agents (Desai & Dodiya, 2014).

Anticancer and Antioxidant Activities

- Potential in Cancer Therapy : Certain azetidinone and oxadiazole derivatives have shown promise in anticancer research, with specific compounds displaying remarkable cytotoxic activity against tumor cell lines. This opens up potential avenues for the development of new anticancer therapies (Verma, Saundane, & Meti, 2019).

- Antioxidant Properties : Some derivatives have also been identified to possess strong antioxidant capabilities, further supporting their potential in therapeutic applications beyond antimicrobial and anticancer uses.

Catalytic and Synthetic Applications

- Catalysis : Research into the synthesis of 1,2,4- and 1,3,4-oxadiazoles has explored their use in forming palladium complexes, which exhibit high catalytic activity in Suzuki reactions. This highlights the utility of such compounds in facilitating chemical reactions, particularly in aqueous media (Bumagin, Petkevich, Kletskov, & Potkin, 2017).

Structural Characterization and Drug Design

- X-ray Crystallography : The structural characterization of oxadiazole derivatives has been performed using X-ray crystallography. This method has revealed insights into the molecular arrangements and interactions of these compounds, providing valuable information for drug design and development (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

properties

IUPAC Name |

5-(azetidin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O.ClH/c1-8-2-4-9(5-3-8)11-14-12(16-15-11)10-6-13-7-10;/h2-5,10,13H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKFLXSJCAPDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

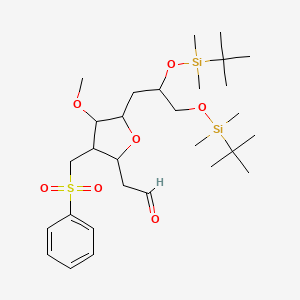

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

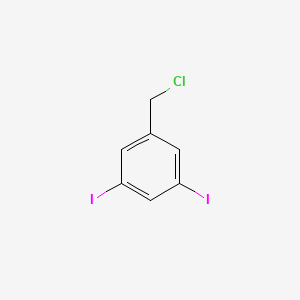

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)

![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)

![4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1379009.png)

![3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B1379020.png)

![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)